Adenosine A3 Receptor Binding Affinity – 2-Fold Improvement Over Theophylline
In a radioligand competition assay using [³H]HEMADO on human adenosine A3 receptors expressed in CHO cell membranes, 2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide exhibited a Ki value of 5.06 µM [1]. This represents an approximately 2-fold improvement over the non-selective adenosine antagonist theophylline, which shows a Ki of ~10 µM at the A3 subtype under comparable conditions [2]. The enhanced affinity, while still in the micromolar range, provides a measurable starting point for hit-to-lead optimization targeting A3-mediated pathways (e.g., inflammation, ischemia-reperfusion injury) and differentiates it from other thiazolo[3,2-a]pyrimidines that primarily engage A1 or A2A receptors.
| Evidence Dimension | Adenosine A3 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 5.06 µM |
| Comparator Or Baseline | Theophylline, Ki ≈ 10 µM |
| Quantified Difference | Approximately 2-fold higher affinity |
| Conditions | Displacement of [³H]HEMADO from human adenosine A3 receptor expressed in CHO cell membranes |
Why This Matters
Preferential A3 binding, even at micromolar level, supports selection as an A3-biased probe over theophylline (pan-adenosine antagonist) when investigating A3-specific functions, reducing confounding from A1/A2A blockade.
- [1] BindingDB Entry BDBM50519754 (CHEMBL1417172). Ki: 5.06E+3 nM. Displacement of [³H]HEMADO from human adenosine receptor A3 expressed in CHO cell membranes. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50519754 View Source
- [2] ChEMBL Database. CHEMBL113 (Theophylline). Ki for human adenosine A3 receptor ~10 µM. https://www.ebi.ac.uk/chembl/ View Source
